1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
Thiophene-2-carboxamido derivatives are a class of compounds that have been studied for their potential biological activities . They are often used as building blocks in organic synthesis to create biologically and medicinally useful moieties .
Synthesis Analysis
The synthesis of similar compounds, such as thiazolylcarboxamide derivatives, has been reported. They were synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic methods including FTIR, 1H NMR, and 13C NMR . Crystal structures of some compounds were also studied by X-ray analysis .
Chemical Reactions Analysis
In the synthesis of similar compounds, subsequent diazotization and desamination reactions were used to convert 2-amino-thiophenes into the desired compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For example, Ethyl 2-(thiophene-2-carboxamido)acetate has a molecular weight of 213.25 .
Scientific Research Applications
Thiophene Derivatives of Biological Interest
Indole-3-Carbinol and Its Derivatives in Hepatic Protection
Indole derivatives, akin to "1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide," have shown significant protective effects on chronic liver injuries. These compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), regulate transcriptional factors, relieve oxidative stress, and influence the activation, proliferation, and apoptosis of target cells. Their immunomodulatory biofunction contributes to improving conditions like non-alcoholic steatohepatitis, demonstrating the diverse therapeutic potentials of indole derivatives in scientific research (Wang et al., 2016).
Thiophene Analogues in Carcinogenicity Studies
Research into thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, has provided insights into their potential carcinogenicity. These studies, involving compounds like 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)acetamide, have shown that while in vitro activities suggest potential carcinogenicity, their overall behavior raises questions about their ability to cause tumors in vivo. This research underscores the importance of understanding the biological activities of thiophene derivatives and related compounds for scientific and medicinal applications (Ashby et al., 1978).
Recent Achievements in Thiophene Synthesis
The synthesis of thiophene derivatives has seen significant advancements, with applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory activities. Thiophene derivatives are key components in drugs and have found use in organic materials due to their electronic properties. The synthesis methods, including the Gewald and Fiesselmann methods, have been improved, and new approaches have been developed. This highlights the ongoing interest and potential for novel applications of thiophene derivatives in scientific research (Xuan, 2020).
Mechanism of Action
Target of action
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Thiophene derivatives also show a variety of properties and applications .
Mode of action
Indole derivatives often interact with their targets through hydrogen bonding due to the presence of a carboxamide moiety .
Biochemical pathways
Indole derivatives are known to interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .
Result of action
Indole derivatives are known to inhibit the activity of various enzymes and proteins, which can have a wide range of effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
[1-[2-(thiophene-2-carbonylamino)ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2.HI/c17-16(18)23-14-10-20(12-5-2-1-4-11(12)14)8-7-19-15(21)13-6-3-9-22-13;/h1-6,9-10H,7-8H2,(H3,17,18)(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVACOZBRTVKZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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